(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is a chemical compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structure, featuring a trifluorophenyl group and an acetamido moiety, suggests potential biological activities and applications in medicinal chemistry. The compound is classified under the category of acetamides and esters, specifically as a methyl ester derivative.
The synthesis of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can be achieved through several synthetic routes:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing optimized reaction conditions and catalysts to achieve high selectivity and purity.
The molecular structure of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can be described as follows:
Property | Value |
---|---|
CAS Number | 1234321-81-3 |
Molecular Formula | C13H12F3NO3 |
Molecular Weight | 287.23 g/mol |
InChI | InChI=1S/C13H12F3NO3/c1-7(18)17... |
InChI Key | IZFJPBWBAPIUAN-UHFFFAOYSA-N |
SMILES | CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions:
The mechanism of action for (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluorophenyl group enhances binding affinity and specificity towards these targets. Additionally, the acetamido group may facilitate hydrogen bonding and other interactions crucial for biological activity. These interactions lead to various observed biological effects mediated through specific biochemical pathways.
The physical properties of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate include:
Key chemical properties include:
Further studies on its stability under various conditions would provide insights into its practical applications .
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has potential applications in several scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5